An In-depth Technical Guide to 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid: Properties, Synthesis, and Biological Relevance
An In-depth Technical Guide to 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. It details a proposed synthetic pathway, experimental protocols for its synthesis and analysis, and discusses its significant role as a key intermediate in the development of potent antiproliferative agents targeting the mTORC1 signaling pathway. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.
Core Properties of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative with a molecular formula of C13H14N2O2. Its core structure consists of a pyrazole ring substituted with a benzyl group at the N1 position, two methyl groups at the C3 and C5 positions, and a carboxylic acid group at the C4 position.
Physicochemical Properties
A summary of the known quantitative data for 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is presented in Table 1.
| Property | Value |
| CAS Number | 108444-25-3 |
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.27 g/mol |
| Melting Point | 115-116 °C |
| Physical Form | Powder |
Safety Information
The compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation. Appropriate personal protective equipment should be used when handling this chemical.
Synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid
A detailed experimental protocol for the synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is not explicitly available in a single source. However, based on established methods for the synthesis of pyrazole-4-carboxylic acids, a two-step synthetic route is proposed. This involves the initial synthesis of the corresponding ethyl ester followed by its hydrolysis.
Proposed Synthetic Pathway
Figure 1: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate
This procedure is adapted from general methods for pyrazole synthesis from β-ketoesters and hydrazines.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1 equivalent) and absolute ethanol.
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Addition of Reagents: While stirring, add benzylhydrazine (1 equivalent) to the solution.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure ethyl ester.
Step 2: Hydrolysis to 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid
This procedure is a standard ester hydrolysis.
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Reaction Setup: In a round-bottom flask, dissolve the synthesized ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.
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Addition of Base: Add an excess of sodium hydroxide (2-3 equivalents) to the solution.
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Reaction Conditions: Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
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Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
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Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute solution of hydrochloric acid (e.g., 2M HCl) until a precipitate forms.
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Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Biological Significance and Role in Drug Discovery
While direct biological activity data for 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is limited, its primary significance lies in its role as a crucial building block for the synthesis of biologically active molecules.
Precursor to mTORC1 Inhibitors
This carboxylic acid is a key starting material for the synthesis of a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides. These derivatives have demonstrated potent antiproliferative activity against cancer cell lines and have been shown to modulate the mTORC1 signaling pathway.
Figure 2: Role as a precursor to mTORC1 inhibitors.
The mTORC1 Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2. mTORC1 is a central regulator of cell growth, proliferation, and metabolism. Its signaling pathway is often dysregulated in cancer, making it an attractive target for drug development. The benzamide derivatives of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid have been shown to inhibit mTORC1 activity.
Figure 3: Simplified mTORC1 signaling pathway.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the biological activity of compounds targeting cell proliferation and mTORC1 activity.
Antiproliferative Assay (MTT Assay)
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 48-72 hours.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
mTORC1 Kinase Activity Assay (In Vitro)
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Immunoprecipitation of mTORC1: Lyse cells and immunoprecipitate the mTORC1 complex using an antibody against a component of the complex (e.g., Raptor).
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Kinase Reaction: Resuspend the immunoprecipitated mTORC1 in a kinase buffer containing a known substrate (e.g., recombinant 4E-BP1) and ATP.
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Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
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Detection of Phosphorylation: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
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Quantification: Quantify the band intensity to determine the level of mTORC1 kinase activity.
Conclusion
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its role as a precursor to potent mTORC1 inhibitors highlights its importance in the development of novel anticancer therapeutics. This technical guide provides a comprehensive resource for researchers interested in the synthesis, properties, and biological applications of this compound and its derivatives. Further investigation into the direct biological effects of the carboxylic acid itself may reveal additional therapeutic potential.
